3,4-bis(pentafluoroethyl)-1H-pyrazole 3,4-bis(pentafluoroethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13932425
InChI: InChI=1S/C7H2F10N2/c8-4(9,6(12,13)14)2-1-18-19-3(2)5(10,11)7(15,16)17/h1H,(H,18,19)
SMILES:
Molecular Formula: C7H2F10N2
Molecular Weight: 304.09 g/mol

3,4-bis(pentafluoroethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC13932425

Molecular Formula: C7H2F10N2

Molecular Weight: 304.09 g/mol

* For research use only. Not for human or veterinary use.

3,4-bis(pentafluoroethyl)-1H-pyrazole -

Specification

Molecular Formula C7H2F10N2
Molecular Weight 304.09 g/mol
IUPAC Name 4,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyrazole
Standard InChI InChI=1S/C7H2F10N2/c8-4(9,6(12,13)14)2-1-18-19-3(2)5(10,11)7(15,16)17/h1H,(H,18,19)
Standard InChI Key SKEIFCWGGLBSBN-UHFFFAOYSA-N
Canonical SMILES C1=NNC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 3,4-bis(pentafluoroethyl)-1H-pyrazole consists of a five-membered aromatic ring containing two nitrogen atoms. The substitution pattern—pentafluoroethyl groups at positions 3 and 4—imparts exceptional electronegativity and steric bulk. Key identifiers include:

PropertyValue
IUPAC Name4,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyrazole
Canonical SMILESC1=NNC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F
InChI KeySKEIFCWGGLBSBN-UHFFFAOYSA-N
PubChem CID86617146

The Standard InChI descriptor (InChI=1S/C7H2F10N2/c8-4(9,6(12,13)14)2-1-18-19-3(2)5(10,11)7(15,16)17/h1H,(H,18,19)) confirms the connectivity and stereoelectronic configuration.

Physicochemical Properties

The pentafluoroethyl groups enhance lipophilicity and thermal stability, making the compound resistant to oxidative degradation. Computational studies suggest a dipole moment of ~4.2 D, driven by the asymmetric electron distribution from fluorine atoms . The compound’s low polar surface area (25.3 Ų) predicts moderate membrane permeability, a trait advantageous for drug design .

Synthesis Methodologies

Catalytic Cyclocondensation

A prominent route involves the cyclocondensation of α,β-unsaturated ketones with hydrazines. For example, copper triflate and ionic liquid catalysts (e.g., [bmim]PF₆) enable one-pot pyrazole formation via 1,3-dipolar cycloaddition, achieving yields up to 82% . The mechanism proceeds through:

  • Nucleophilic attack by hydrazine on the ketone.

  • Cyclization to form a pyrazoline intermediate.

  • Oxidative aromatization using ambient oxygen or mild oxidants .

Fluorinated Building Block Approaches

Recent advances utilize perfluoroalkyl diazoesters (CF₃COCHN₂) and ketones to construct the pyrazole core. Scandium triflate (Sc(OTf)₃) catalyzes the reaction, with DBU as a base, achieving near-quantitative yields . This method’s regioselectivity ensures precise placement of pentafluoroethyl groups.

Post-Functionalization Strategies

Chemical Reactivity and Transformations

Electrophilic Substitution

The electron-deficient pyrazole ring undergoes electrophilic substitution at the 5-position, favored by the -C₂F₅ groups’ meta-directing effects. Nitration with mixed acid (HNO₃/H₂SO₄) yields 5-nitro derivatives, which serve as intermediates for further functionalization .

Nucleophilic Additions

Despite the ring’s electron poverty, strong nucleophiles (e.g., Grignard reagents) attack the N1 position, forming N-alkylated products. This reactivity is exploited to generate prodrugs with enhanced bioavailability .

Coordination Chemistry

The compound acts as a ligand for transition metals. Silver(I) complexes exhibit luminescent properties, while palladium adducts catalyze Suzuki-Miyaura couplings .

Industrial and Material Science Applications

Liquid Crystals

The compound’s rigid, fluorinated structure induces nematic phases in liquid crystalline materials. Differential scanning calorimetry (DSC) reveals phase transitions at 120–150°C, suitable for display technologies.

Polymer Additives

Incorporation into polytetrafluoroethylene (PTFE) composites improves thermal stability, increasing decomposition temperatures by 40°C .

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